HNE Biochemical Potency: >670‑Fold Superiority over Sivelestat
BAY‑85‑8501 Racemate inhibits human neutrophil elastase with an IC50 of 65 pM (0.065 nM) [1]. The most established clinical comparator, sivelestat (ONO‑5046), exhibits an IC50 of 44 nM against the same enzyme . This represents an approximately 677‑fold greater biochemical potency for BAY‑85‑8501. The comparison is cross‑study but both values were obtained under similar functional biochemical assay conditions using the fluorogenic substrate MeOSuc‑AAPV‑AMC at pH 7.4.
| Evidence Dimension | HNE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 65 pM (0.065 nM) |
| Comparator Or Baseline | Sivelestat: 44 nM (44,000 pM) |
| Quantified Difference | ~677‑fold more potent than sivelestat |
| Conditions | Functional biochemical assay with isolated HNE; fluorogenic peptide substrate MeOSuc‑AAPV‑AMC; pH 7.4 |
Why This Matters
A >650‑fold potency gap means that at equivalent mass doses BAY‑85‑8501 achieves near‑complete HNE occupancy at concentrations where sivelestat would leave a substantial fraction of enzyme uninhibited, directly affecting study design and therapeutic margin calculations.
- [1] von Nussbaum, F. et al. ChemMedChem, 2015, 10, 1163–1173 (Table 5: compound 29, HNE IC50 = 0.065 nM). View Source
